

Physicochemical Properties of 7-O-Demethyl Rapamycin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *7-O-Demethyl rapamycin*

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Introduction

7-O-Demethyl rapamycin, also known as Novolimus, is a significant macrolide and a metabolite of rapamycin (sirolimus).^[1] As a potent inhibitor of the mammalian target of rapamycin (mTOR), it shares the immunosuppressive and anti-proliferative properties of its parent compound.^{[2][3]} Understanding the physicochemical properties of **7-O-Demethyl rapamycin** is critical for its development as a therapeutic agent, influencing its formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **7-O-Demethyl rapamycin**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its behavior in both *in vitro* and *in vivo* systems. While experimentally determined data for **7-O-Demethyl rapamycin** are limited, a combination of computed data and information from its parent compound, rapamycin, provides valuable insights.

Table 1: General and Computed Physicochemical Properties of 7-O-Demethyl Rapamycin

Property	Value	Source
IUPAC Name	(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32R,35R)-1,18,30-Trihydroxy-12-{(2R)-1-[(1S,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-2-propanyl}-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0 ^{4,9}]hexadecaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone	[1]
Molecular Formula	C ₅₀ H ₇₇ NO ₁₃	[4] [5]
Molecular Weight	900.15 g/mol	[4] [5] [6]
CAS Number	151519-50-5	[1] [6]
XLogP3 (Computed)	5.5	[4]
Hydrogen Bond Donor Count	4	[4]
Hydrogen Bond Acceptor Count	13	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	206 Å ²	[4]

Table 2: Solubility and Stability Data

Note: Experimental data for **7-O-Demethyl rapamycin** is scarce. The data presented below for rapamycin (sirolimus) can be considered as a close approximation due to structural similarity. This should be confirmed by experimental studies.

Property	Value/Observation	Compound	Source
Aqueous Solubility	2.6 µg/mL at 25°C	Rapamycin	[7] [8]
Very poorly soluble in water	Rapamycin		[9]
Organic Solvent Solubility	Soluble in DMSO (~10 mg/mL)	Rapamycin	[10]
Soluble in Ethanol (~0.25 mg/mL)	Rapamycin		[10]
Soluble in Methanol (~25 mg/mL)	Rapamycin-d3		[11]
Soluble in DMSO (~25 mg/mL)	Rapamycin-d3		[11]
Soluble in Chloroform (~5 mg/mL)	Rapamycin-d3		[11]
Stability in Aqueous Solution	Unstable in phosphate-buffered saline and HEPES buffer. Degradation is faster at 37°C.	Rapamycin	[7] [8]
Susceptible to autoxidation.	Rapamycin		[12] [13] [14]
Hydrolysis is a major degradation pathway in aqueous solutions.	Rapamycin		[15] [16] [17]
Solid-State Stability	Stable as a crystalline solid.	Rapamycin	[10]
Store at -20°C to -80°C for long-term stability.	7-O-Demethyl rapamycin		[1] [5]

Mechanism of Action: The mTOR Signaling Pathway

7-O-Demethyl rapamycin, like its parent compound, exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.^[2] The mechanism involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity.^[2]

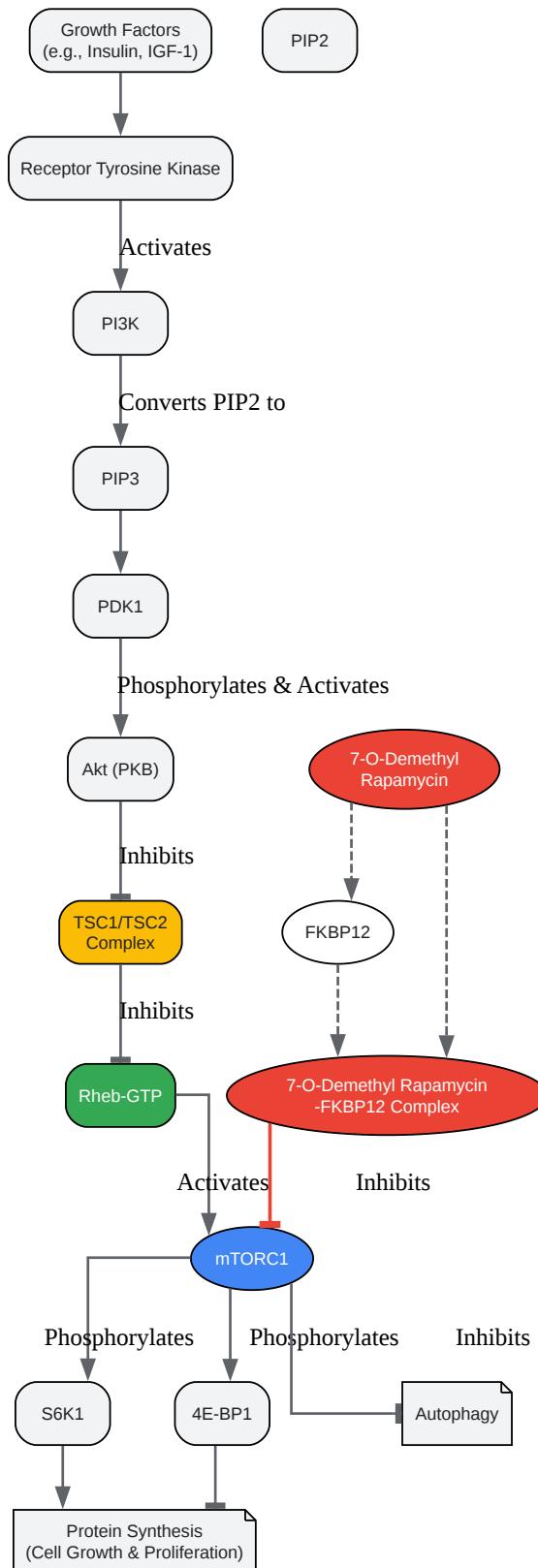
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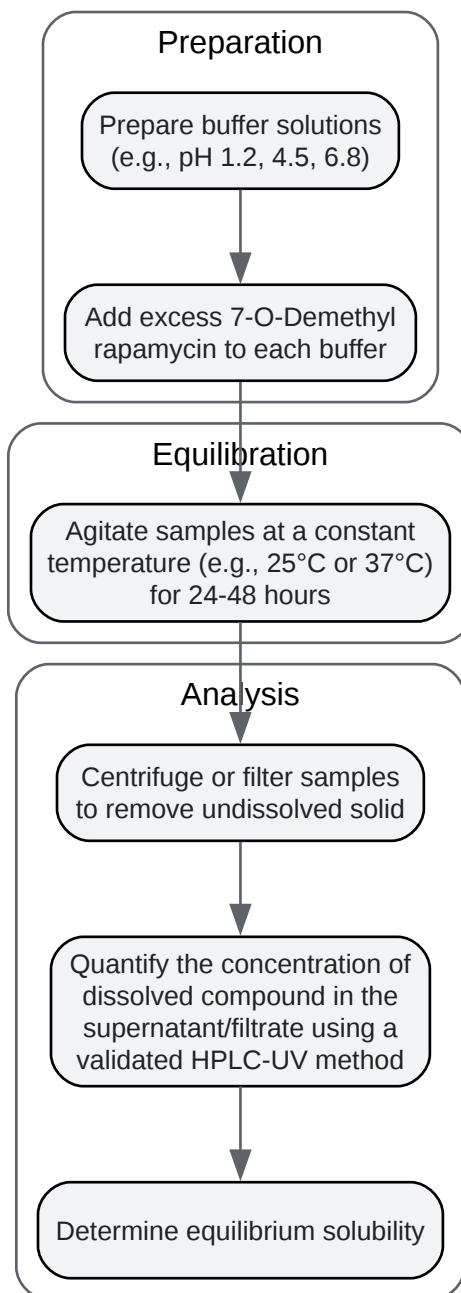
Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of **7-O-Demethyl rapamycin**.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to **7-O-Demethyl rapamycin**.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.



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Figure 2: Experimental workflow for determining aqueous solubility.

Methodology:

- Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

- Sample Preparation: Add an excess amount of **7-O-Demethyl rapamycin** to vials containing a known volume of each buffer solution. The excess solid ensures that saturation is reached.
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE).
- Quantification: Accurately dilute the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of dissolved **7-O-Demethyl rapamycin** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).^[18]
- Data Analysis: The concentration of the dissolved compound represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: Determination of the Partition Coefficient (LogP) (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **7-O-Demethyl rapamycin** in either the aqueous or octanol phase.
- Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the other phase. The volume ratio of octanol to the aqueous phase can be adjusted based on the expected LogP value.

- Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of **7-O-Demethyl rapamycin** in both the aqueous (C_w) and octanol (C_o) phases using a validated analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $P = C_o / C_w$. The LogP is the logarithm (base 10) of the partition coefficient: $\text{LogP} = \log_{10}(P)$.

Protocol 3: Determination of pKa by Potentiometric Titration

The pKa is the acid dissociation constant, which is crucial for understanding the ionization state of a molecule at different pH values.

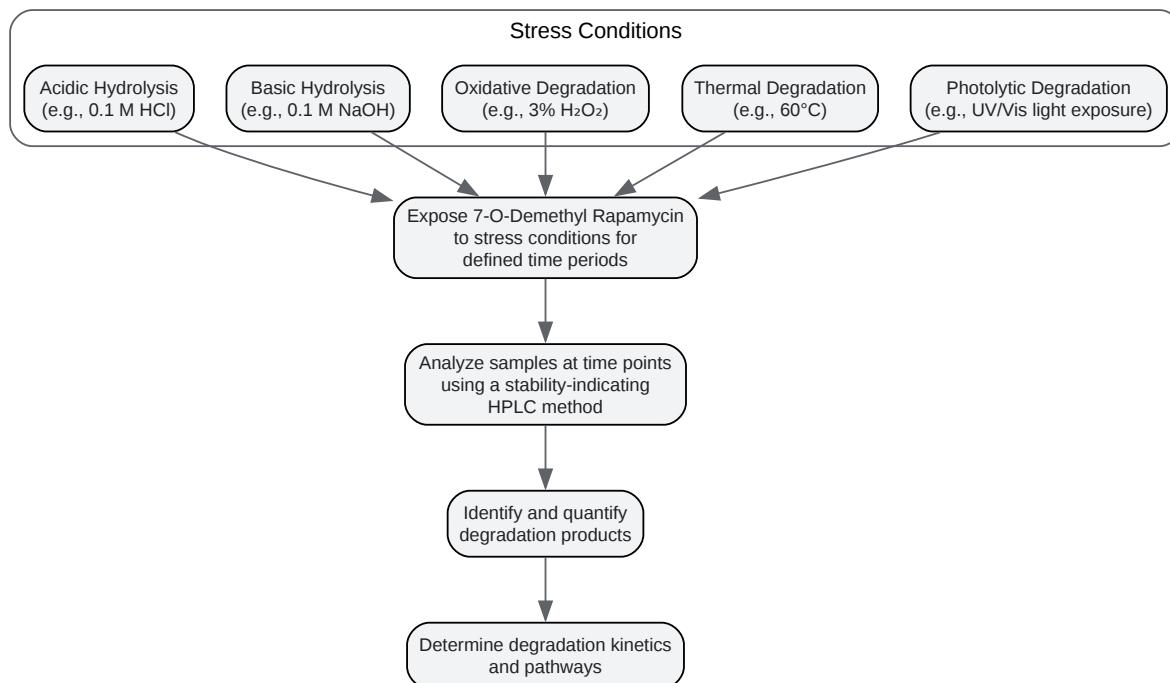
Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of **7-O-Demethyl rapamycin** in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The final concentration should be in the range of 1-10 mM.
- Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent interference from atmospheric CO₂.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group. Record the pH of the solution after each incremental addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region or by calculating the first

or second derivative of the titration curve to identify the inflection point, which corresponds to the pKa.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.



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Figure 3: Workflow for forced degradation studies.

Methodology:

- Stress Conditions: Subject solutions of **7-O-Demethyl rapamycin** to various stress conditions, including:
 - Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
 - Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.
 - Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).
 - Photolytic Degradation: Exposing the drug solution to UV and/or visible light.
- Time Points: Collect samples at various time points during the stress testing.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
- Evaluation: Determine the rate of degradation and identify the major degradation pathways. This information is crucial for developing stable formulations and defining appropriate storage conditions. Studies on rapamycin have shown it is susceptible to autoxidation, with the triene moiety being a primary site of oxidation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **7-O-Demethyl rapamycin**. While computed data offers valuable initial insights, there is a clear need for comprehensive experimental studies to accurately determine key parameters such as aqueous solubility, pKa, and LogP. The provided experimental protocols offer a roadmap for researchers to generate these critical data. A thorough characterization of its physicochemical properties will be instrumental in unlocking the full therapeutic potential of **7-O-Demethyl rapamycin** in drug development.

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